molecular formula C7H7ClN4 B585758 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 140910-77-6

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B585758
CAS RN: 140910-77-6
M. Wt: 182.611
InChI Key: WRIZHZWOARGYNM-UHFFFAOYSA-N
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Description

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 .


Synthesis Analysis

The synthesis of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine involves the reaction of Propionaldehyde and 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .


Molecular Structure Analysis

The molecular structure of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine include a density of 1.50±0.1 g/cm3 and a pKa of -0.39±0.30 .

Scientific Research Applications

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is a key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-Platelet Aggregation

These compounds have also been found to have anti-platelet aggregation properties . This means they can prevent blood cells from clumping together, which can help prevent blood clots.

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties . This makes them useful in the treatment of various fungal infections.

Antibacterial Activity

These compounds have also been found to have antibacterial properties . This means they can kill or inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.

Antimalarial Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties . This makes them potentially useful in the treatment of malaria.

Antitubercular Activity

These compounds have been found to have antitubercular properties . This means they can be used in the treatment of tuberculosis.

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties . This means they can prevent or reduce the severity of seizures.

Use in Synthesis of Other Compounds

Triazolo[4,3-a]pyrazine derivatives can be used in the synthesis of other compounds . For example, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .

Future Directions

The future directions for research on 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine could include further exploration of its antimicrobial properties , as well as its potential as a small molecular targeted antitumor drug . Further studies could also investigate its mechanism of action and potential applications in medicinal chemistry .

properties

IUPAC Name

8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-5-10-11-7-6(8)9-3-4-12(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZHZWOARGYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652225
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140910-77-6
Record name 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-chloro-2-hydrazinopyrazine (3.0 g, 20.75 mmol), prepared from 2,3-dichloropyrazine and hydrazine using a procedure analogous to that described in the literature (Huynh-Dinh et al, J. Org. Chem. 1979, 44, 1028), was added 8 mL of triethyl orthopropionate. After refluxing for 10 h, the reaction was cooled down to ambient temperature and the precipitate was filtered. The solid was purified by flash chromatography (100% ethyl acetate, then 10% methanol in ethyl acetate) to give 2.73 g of the title compound as a solid. 1H NMR (500 MHz, CDCl3) δ 1.54 (t, 3H, J=7.6 Hz), 3.16 (q, 2H, J=7.8 Hz), 7.70 (d, 1H, J=4.5 Hz), 7.83 (d, 1H, J=4.8 Hz).
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